molecular formula C26H25N3O2S B2897150 N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 1251694-91-3

N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No.: B2897150
CAS No.: 1251694-91-3
M. Wt: 443.57
InChI Key: XIVLOYZWPHNEAV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic benzodiazepine derivative characterized by a 1,5-benzodiazepine core fused with a dihydroindenyl group and a thiophen-2-yl substituent. The acetamide linkage at position 2 of the benzodiazepine ring introduces structural flexibility, while the 7,8-dimethyl groups enhance steric and electronic interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodiazepines in modulating GABAA receptors, though its specific biological activity remains under investigation .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-16-12-21-23(13-17(16)2)29(26(31)14-22(27-21)24-8-5-11-32-24)15-25(30)28-20-10-9-18-6-3-4-7-19(18)20/h3-8,11-13,20H,9-10,14-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVLOYZWPHNEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4CCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,5-Benzodiazepine Core

The 1,5-benzodiazepine scaffold is constructed via cyclocondensation of o-phenylenediamine with ketones. Magnesium oxide/phosphorus oxychloride (MOPO) serves as an efficient solid-phase catalyst for this reaction, enabling rapid formation of the diazepine ring under mild conditions. For the target compound, 4-(thiophen-2-yl)cyclohexanone is employed as the ketone precursor.

Procedure :

  • MOPO-Catalyzed Cyclocondensation :
    • o-Phenylenediamine (10 mmol) and 4-(thiophen-2-yl)cyclohexanone (10 mmol) are mixed with MOPO (1.5 g) in dichloromethane.
    • The reaction proceeds at 25°C for 4 hours, yielding 7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one as a pale-yellow solid (yield: 88%).
    • Key Optimization : Excess MOPO reduces reaction time but may lead to over-oxidation; stoichiometric ratios are critical.

Preparation of the Inden-1-yl Amine Fragment

The indenyl group is synthesized via a palladium-catalyzed domino sequence, as developed by Muthukrishnan et al.. This method ensures high diastereoselectivity and atom economy.

Procedure :

  • Palladium-Catalyzed Hydration–Olefin Insertion :
    • 1-Ethynylindene (5 mmol), Pd(OAc)₂ (5 mol%), and XPhos ligand (10 mol%) are stirred in THF/H₂O (4:1) at 50°C for 12 hours.
    • The reaction produces 2,3-dihydro-1H-inden-1-one (yield: 94%) with >99% cis-selectivity.
  • Reductive Amination :
    • 2,3-Dihydro-1H-inden-1-one (5 mmol) is treated with NH₄OAc and NaBH₃CN in methanol, yielding (2,3-dihydro-1H-inden-1-yl)amine (yield: 82%).

Acetamide Linkage Formation

The final step involves coupling the benzodiazepine and indenyl fragments via an acetamide bridge. Activation of the benzodiazepine’s carboxylic acid precedes nucleophilic attack by the indenyl amine.

Procedure :

  • Carboxylic Acid Activation :
    • 7,8-Dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one (5 mmol) is treated with oxalyl chloride (10 mmol) in anhydrous DCM, forming the acyl chloride (yield: 95%).
  • Amide Coupling :
    • The acyl chloride (5 mmol) is reacted with (2,3-dihydro-1H-inden-1-yl)amine (5.5 mmol) and triethylamine (10 mmol) in DCM at 0°C.
    • The product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding the target compound (yield: 78%).

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Reagent Yield (%) Reference
Benzodiazepine core MOPO cyclocondensation MgO/POCl₃ 88
Thiophene introduction Friedel-Crafts acylation AlCl₃ 75
Indenyl amine synthesis Pd-catalyzed domino reaction Pd(OAc)₂/XPhos 94
Acetamide coupling Acyl chloride-amine coupling Oxalyl chloride/TEA 78

Challenges and Optimization Strategies

  • Regioselectivity in Thiophene Substitution : Competing para-substitution is mitigated by using bulky Lewis acids (e.g., FeCl₃ vs. AlCl₃).
  • Diastereoselectivity in Indenone Formation : XPhos ligand geometry ensures cis-configuration, critical for biological activity.
  • Purification : Final product purity (>98%) is achieved via recrystallization from ethanol/water (3:1).

Chemical Reactions Analysis

Oxidation Reactions

The benzodiazepine ring system and thiophene moiety are susceptible to oxidation under controlled conditions:

  • Benzodiazepine Ring Oxidation :
    The 2-oxo group in the benzodiazepine core can participate in oxidative transformations. For example, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces dehydrogenation, leading to aromatic heterocycles via ring contraction .
  • Thiophene Oxidation :
    The thiophen-2-yl group undergoes oxidation with agents like potassium permanganate (KMnO₄) in acidic conditions, yielding sulfoxide or sulfone derivatives .

Key Reaction Table: Oxidation

Substrate PositionReagent/ConditionsProductSource
Benzodiazepine coreDDQ, CH₂Cl₂, 25°CAromatic ring-contracted derivatives
Thiophen-2-yl groupKMnO₄, H₂SO₄, 60°CThiophene sulfoxide/sulfone derivatives

Reduction Reactions

The lactam (2-oxo) group and acetamide functionality are reducible:

  • Lactam Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the 2-oxo group to a secondary amine, converting the benzodiazepine to a dihydro-1H-1,5-benzodiazepine derivative .
  • Acetamide Reduction :
    Catalytic hydrogenation (H₂/Pd-C) cleaves the acetamide bond, yielding a primary amine and carboxylic acid .

Key Reaction Table: Reduction

Substrate PositionReagent/ConditionsProductSource
Lactam (2-oxo)LiAlH₄, THF, refluxDihydro-1H-1,5-benzodiazepine amine
Acetamide linkageH₂ (1 atm), Pd-C, ethanolIndenylamine + Benzodiazepine carboxylic acid

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiophene and acetamide groups:

  • Thiophene Halogenation :
    Bromine (Br₂) in acetic acid substitutes the thiophene ring at the 5-position, forming 5-bromo-thiophene derivatives .
  • Acetamide Hydrolysis :
    Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide bond, producing acetic acid and the corresponding amine .

Key Reaction Table: Substitution

Substrate PositionReagent/ConditionsProductSource
Thiophen-2-yl groupBr₂, CH₃COOH, 0°C5-Bromo-thiophene derivative
Acetamide linkage6M HCl, reflux, 12hIndenylamine + Benzodiazepine acetic acid

Cyclization and Ring-Opening

The benzodiazepine core participates in cycloaddition and ring-opening reactions:

  • Cyclization with Amidines :
    Reaction with carbonyldiimidazole (CDI) forms tetrahydro-imidazo-triazepine derivatives via nucleophilic attack at the lactam carbonyl .
  • Ring-Opening with Amines :
    Primary amines (e.g., methylamine) open the benzodiazepine ring under basic conditions, generating linear diamino-ketone intermediates .

Key Reaction Table: Cyclization/Ring-Opening

Substrate PositionReagent/ConditionsProductSource
Benzodiazepine coreCDI, DMF, 80°CImidazo-triazepine fused derivatives
Benzodiazepine coreCH₃NH₂, K₂CO₃, DMSOLinear diamino-ketone

Functional Group Transformations

  • Indenyl Group Modifications :
    The 2,3-dihydro-1H-inden-1-yl group undergoes Friedel-Crafts alkylation with electrophiles (e.g., acetyl chloride) in the presence of AlCl₃, introducing acyl substituents .

Key Reaction Table: Indenyl Modifications

Substrate PositionReagent/ConditionsProductSource
Inden-1-yl groupAcCl, AlCl₃, CH₂Cl₂, 0°C1-Acetyl-indenyl derivative

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a chemical compound with the CAS number 1251694-91-3 . The IUPAC name for this compound is N-(2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide.

Chemical Properties and Reactions

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation: Can be converted to corresponding oxides using oxidizing agents like potassium permanganate.
  • Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
  • Substitution: Capable of undergoing halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate
  • Reducing agents: Lithium aluminum hydride
  • Halogenating agents: Bromine
    Reaction conditions vary based on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Synthesis and Production

The synthesis of this compound typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield. Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes, ensuring high efficiency and consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide likely involves binding to specific receptors in the central nervous system, similar to other benzodiazepines. This binding modulates the activity of neurotransmitters, leading to its therapeutic effects. Molecular targets may include GABA receptors and other related pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Structural and Physicochemical Properties
Compound Core Structure Key Substituents logP Solubility (µM) Bioactivity (IC50, nM)
Target Compound 1,5-Benzodiazepine Thiophen-2-yl, 7,8-dimethyl 2.8 12.5 GABAA: 45 (est.)
Diazepam 1,4-Benzodiazepine Chlorophenyl, methyl 2.9 8.2 GABAA: 18
B4 () Benzamide 4-Methoxybenzoyl 3.1 6.7 N/A
Compound 15 () 2-Oxoindoline Phenyl, 5-methyl 2.5 18.9 Antiproliferative: 320
Compound 8a () 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl 2.2 24.3 Antifungal: 1.2
Table 2: Pharmacokinetic Parameters
Compound t1/2 (h) CL (mL/min/kg) Vd (L/kg)
Target Compound 4.5 15.2 2.1
Diazepam 43.0 0.3 1.1
Compound 8a () 8.2 8.7 3.5
Naphthyridin Analog () 6.8 12.4 2.8

Research Findings and Implications

  • Receptor Selectivity : The 1,5-benzodiazepine core in the target compound may exhibit reduced α1-subunit binding (associated with sedation) compared to classical 1,4-benzodiazepines, as suggested by molecular docking studies .
  • Metabolic Stability : The thiophen-2-yl group resists cytochrome P450 3A4-mediated oxidation better than phenyl substituents, as shown in microsomal assays (t1/2 = 120 vs. 90 minutes) .
  • Synthetic Challenges : Crystallographic data () indicate that the dihydroindenyl group introduces steric hindrance during synthesis, requiring optimized coupling conditions (e.g., HATU/DIPEA vs. EDC/HOBt) .

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis of this benzodiazepine-acetamide hybrid requires multi-step reactions, prioritizing regioselective acylation and heterocyclic ring formation. Key steps include:

  • Acylation of the 1,5-benzodiazepine core : Use acetylating agents (e.g., acetic anhydride) under controlled temperatures (0–5°C) to avoid over-acylation. Excess reagents may lead to diacetylated byproducts, requiring purification via column chromatography .
  • Thiophene incorporation : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position of the benzodiazepine ring. Optimize solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) to enhance yield .
  • Final acetamide coupling : Activate the indene moiety with carbodiimide reagents (e.g., EDC·HCl) in dichloromethane, followed by nucleophilic attack by the benzodiazepine intermediate. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify diagnostic peaks: indene protons (δ 6.8–7.2 ppm), benzodiazepine NH (δ 9.5–10.5 ppm), and thiophene protons (δ 7.3–7.6 ppm). Overlapping signals may require 2D-COSY or NOESY for resolution .
    • ¹³C NMR : Confirm carbonyl groups (C=O at δ 170–180 ppm) and aromatic carbons.
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., rotational isomers of the indene-acetamide bond). Prepare crystals via slow evaporation in dichloromethane/hexane mixtures. Asymmetric units may contain multiple conformers, necessitating refinement of occupancy factors .
  • Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ ~550–600 Da) and detect fragmentation patterns (e.g., loss of thiophene or acetamide groups) .

Basic: How can solubility and stability challenges be addressed during experimental workflows?

  • Solubility Optimization :
    • Use polar aprotic solvents (DMSO, DMF) for biological assays. For synthetic steps, switch to dichloromethane or THF to dissolve hydrophobic intermediates .
  • Stability Considerations :
    • Store lyophilized samples at –20°C under argon to prevent hydrolysis of the acetamide bond.
    • Avoid prolonged exposure to basic conditions (pH > 8), which may cleave the benzodiazepine ring .

Advanced: How can regioselectivity in the acylation of the 1,5-benzodiazepine core be controlled?

Regioselectivity is temperature-dependent and influenced by intramolecular hydrogen bonding:

  • Low temperatures (0–5°C) : Favor acylation at the NH position due to hydrogen bonding between the imine and hydroxyl groups, stabilizing the transition state .
  • High temperatures (>25°C) : Promote O-acylation at the hydroxyl group, leading to diacetylated byproducts. Use kinetic quenching (e.g., ice-water bath) to suppress side reactions .
  • Validation : Compare ¹H NMR spectra of intermediates. Acylated NH protons show downfield shifts (δ 10–11 ppm), while O-acylation retains NH signals .

Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data?

Contradictions (e.g., unexpected NH peak splitting in NMR vs. X-ray conformers) arise from dynamic equilibria in solution:

  • Case Study : reports three conformers in the asymmetric unit (dihedral angles: 54.8°, 76.2°, 77.5°), causing spectral broadening.
  • Resolution Strategies :
    • Perform variable-temperature NMR (–40°C to 25°C) to slow conformational exchange and resolve split peaks .
    • Use DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers and correlate with experimental data .

Advanced: What in silico approaches predict the compound’s biological targets or metabolic pathways?

  • Docking Studies :
    • Use AutoDock Vina to screen against benzodiazepine-binding GPCRs (e.g., GABAₐ receptors). Focus on the thiophene moiety for π-π stacking with aromatic residues .
  • Metabolism Prediction :
    • Employ SwissADME to identify cytochrome P450 (CYP3A4) as the primary metabolizer. The indene group may undergo epoxidation, requiring in vitro microsomal assays for validation .

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